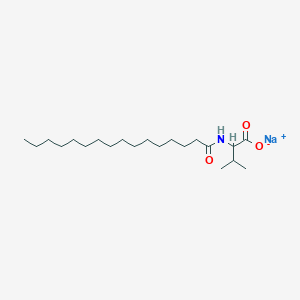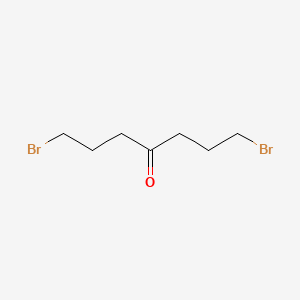
(2-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate: is a chemical compound with the molecular formula C9H10F4N2O2 and a molecular weight of 254.18 g/mol . This compound is a fluorinated benzyl hydrazine derivative, which is often used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate typically involves the reaction of 2-fluorobenzyl chloride with hydrazine hydrate in the presence of a base, followed by the addition of 2,2,2-trifluoroacetic acid to form the trifluoroacetate salt . The reaction conditions usually require a controlled temperature and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: (2-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, (2-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate is used as a building block for the synthesis of more complex molecules. Its fluorinated nature makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is studied for its potential biological activities, including its use as a precursor for the synthesis of biologically active molecules. It may also be investigated for its potential therapeutic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of (2-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
- (2-Fluorobenzyl)hydrazine hydrochloride
- (2-Fluorobenzyl)hydrazine sulfate
- (2-Fluorobenzyl)hydrazine phosphate
Uniqueness: Compared to its analogs, (2-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate offers unique properties due to the presence of the trifluoroacetate group. This group enhances the compound’s stability and reactivity, making it more suitable for specific applications in research and industry .
Properties
Molecular Formula |
C9H10F4N2O2 |
|---|---|
Molecular Weight |
254.18 g/mol |
IUPAC Name |
(2-fluorophenyl)methylhydrazine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H9FN2.C2HF3O2/c8-7-4-2-1-3-6(7)5-10-9;3-2(4,5)1(6)7/h1-4,10H,5,9H2;(H,6,7) |
InChI Key |
OPHUWJICWJRTQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNN)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Chlorocyclopentadienyl[(4R,5R)-2,2-dimethyl-alpha,alpha,alpha',alpha'-tetraphenyl-1,3-dioxolane-4,5-dimethanolato]titanium](/img/structure/B12279362.png)
![6-(Bromomethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B12279371.png)



![1-[(Benzyloxy)methyl]cyclopropan-1-ol](/img/structure/B12279397.png)

![10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B12279405.png)
![1,2,8,8,15,22,22-Heptamethyl-20-oxa-19-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylic acid](/img/structure/B12279415.png)
![1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-imidazole](/img/structure/B12279417.png)




